N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide
Description
Properties
CAS No. |
61581-41-7 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide |
InChI |
InChI=1S/C13H14N4O2/c1-7-4-3-5-9(6-7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19) |
InChI Key |
QGWWAXMMZNEOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NC(=C2O)C)N |
Origin of Product |
United States |
Preparation Methods
Activation of 3-Methylbenzoic Acid
Common activation methods include:
- Conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride
- Formation of active esters such as N-hydroxysuccinimide (NHS) esters
- Use of carbodiimide coupling agents (e.g., N,N'-diisopropylcarbodiimide) often in combination with additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions
Coupling Reaction
- The pyrimidine amine is reacted with the activated 3-methylbenzoic acid derivative under mild conditions, typically in an aprotic solvent such as dichloromethane or dimethylformamide (DMF)
- Reaction temperatures are controlled (often 0–25 °C) to preserve sensitive functional groups
- The reaction time varies from 2 to 24 hours depending on reagents and scale
Purification
- The crude product is purified by extraction, recrystallization, or chromatographic techniques (e.g., silica gel column chromatography)
- Final product is isolated as a white solid with high purity
Representative Synthetic Route and Conditions
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrimidine precursor synthesis | Cyclization of amidine with β-ketoester | Variable (50–80%) | Requires controlled pH and temperature |
| 2 | Activation of 3-methylbenzoic acid | Use of carbodiimide (e.g., DIC) and HOBt in dichloromethane | High | Mild conditions preserve pyrimidine integrity |
| 3 | Amide coupling | Addition of pyrimidine amine to activated acid at 0–5 °C, stirring 2–3 h | 85–92% | High yield with minimal side products |
| 4 | Purification | Extraction and chromatography | — | Ensures >95% purity |
Detailed Research Findings and Comparative Analysis
- A patent describing a related benzamide synthesis highlights the use of N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling agents to achieve yields above 90% for similar amide bond formations involving substituted benzamides.
- One-pot synthesis methods for related amino-halogenated benzamides demonstrate the efficiency of sequential cyclization and amide formation steps, though these focus on halogenated rather than hydroxy-substituted pyrimidines.
- The synthesis of N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide, a close analog, involves direct amide bond formation between the pyrimidine amine and 2-methylbenzoic acid derivatives, confirming the general applicability of this approach.
- Characterization techniques such as NMR, mass spectrometry, and chromatographic purity assessments are essential to confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Pyrimidine synthesis | Cyclization of amidine with β-ketoester | Amidines, β-ketoesters | Mild heating, controlled pH | 50–80% | Sensitive to reaction conditions |
| Acid activation | Carbodiimide coupling | N,N'-diisopropylcarbodiimide, HOBt | 0–25 °C, aprotic solvent | High | Minimizes side reactions |
| Amide bond formation | Coupling of pyrimidine amine and activated acid | Pyrimidine amine, activated acid | 0–5 °C, 2–3 h | 85–92% | High efficiency, scalable |
| Purification | Extraction, chromatography | Solvent systems (e.g., petroleum ether/ethyl acetate) | Ambient | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function and affecting the metabolic pathway it is involved in.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs. Pyrazolo-Pyrimidine Core : The target compound’s pyrimidine ring is simpler compared to the fused pyrazolo[3,4-d]pyrimidine system in ’s compound, which may enhance binding affinity through increased π-π stacking .
- In contrast, the hydroxyl group in the target compound could improve solubility but reduce metabolic stability.
- Heterocyclic Additions: ’s compound incorporates a 4-methylpiperazine group, which is known to enhance solubility and bioavailability in basic environments .
Physicochemical Properties
Implications :
- The target compound’s lower molecular weight and polar groups may favor aqueous solubility but limit blood-brain barrier penetration.
- ’s high lipophilicity could enhance tissue distribution but increase off-target risks .
Biological Activity
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide, often referred to as a derivative of pyrimidine and benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a pyrimidine ring substituted with an amino and hydroxyl group, and a benzamide moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
- CAS Number : 1155-42-6
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacteria and fungi. A study demonstrated that certain thiazolopyridine derivatives displayed potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. For example, derivatives synthesized from 2-amino-4-hydroxy-6-methylpyrimidine were tested for cytotoxicity against cancer cell lines, revealing promising results that suggest potential applications in cancer therapy . The mechanism of action may involve interference with cellular proliferation pathways or induction of apoptosis.
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing formazan derivatives from 2-amino-4-hydroxy-6-methylpyrimidine highlighted their biological activity against bacterial strains. The results indicated that modifications to the pyrimidine structure could enhance antibacterial efficacy, suggesting that this compound could be a scaffold for developing new antimicrobial agents .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed favorable binding affinities, indicating that the compound could effectively inhibit key enzymes or receptors implicated in tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural components:
- Pyrimidine Ring : Essential for biological interactions; modifications can alter activity.
- Benzamide Moiety : Contributes to lipophilicity and binding affinity to biological targets.
- Functional Groups : The amino and hydroxyl groups may play critical roles in enhancing solubility and interaction with enzymes or receptors.
Q & A
Q. What are the best practices for designing SAR studies targeting the pyrimidine core and benzamide moiety?
- Methodological Answer : Synthesize analogs with systematic substitutions:
- Pyrimidine : Replace 6-methyl with ethyl/cyclopropyl to probe steric effects.
- Benzamide : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to enhance metabolic stability .
Use Free-Wilson analysis or 3D-QSAR (CoMFA) to correlate structural changes with activity. Validate hypotheses with in vitro ADME assays (e.g., microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
